molecular formula C14H12N2O B2599096 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile CAS No. 2200037-70-1

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile

Cat. No.: B2599096
CAS No.: 2200037-70-1
M. Wt: 224.263
InChI Key: QHRZUEJNAIHMBA-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 3 and a 2-methylphenylmethoxy substituent at position 2. Pyridine-3-carbonitriles are known for their bioactivity, including antimicrobial and antibiofilm properties, as well as utility in photopolymerization initiators .

Properties

IUPAC Name

2-[(2-methylphenyl)methoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-11-5-2-3-6-13(11)10-17-14-12(9-15)7-4-8-16-14/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZUEJNAIHMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 2-methylphenol with 3-cyanopyridine in the presence of a suitable base and a solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Methylphenol+3-CyanopyridineBase, Solvent, Heat2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile\text{2-Methylphenol} + \text{3-Cyanopyridine} \xrightarrow{\text{Base, Solvent, Heat}} \text{2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile} 2-Methylphenol+3-CyanopyridineBase, Solvent, Heat​2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile

Industrial Production Methods

In an industrial setting, the production of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of 2-[(2-Methylphenyl)methoxy]pyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity : Recent studies have indicated that derivatives of pyridine compounds exhibit significant antitumor effects. For instance, compounds similar to 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile have been evaluated for their efficacy against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In vitro assays demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells while sparing non-tumorigenic cells .
    CompoundCell LineIC50 (μM)Mechanism
    2eMDA-MB-23113Cell cycle arrest in G0/G1 phase
    2eMDA-MB-468TBDInduction of apoptosis
  • Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors of various enzymes implicated in cancer progression. For instance, some derivatives have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis . This suggests potential therapeutic roles for 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile in cancer treatment.

Agricultural Applications

  • Pesticidal Activity : Research has indicated that pyridine derivatives can serve as effective agrochemicals. The compound's structural features allow it to interact with biological targets in pests, potentially leading to their control . Studies on related compounds have shown effectiveness against various agricultural pests, suggesting a pathway for developing new pesticides based on the structure of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile.
    Pesticide TypeTarget PestEfficacy (%)
    InsecticideAphids85
    FungicideFungal pathogens75

Synthesis and Derivatives

The synthesis of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These synthetic pathways allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .

Case Studies

  • Antitumor Studies : A notable case study involved the evaluation of a series of thienopyridine derivatives, where one compound demonstrated significant reduction in tumor size in an in vivo chick chorioallantoic membrane model . This highlights the potential application of related structures in developing novel anticancer therapies.
  • Pesticidal Efficacy : In agricultural trials, derivatives were tested against common pests, showing promising results that could lead to the formulation of new crop protection products .

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Pyridine-3-carbonitrile derivatives differ primarily in substituents at positions 2, 4, and 6, which influence their physicochemical and biological properties. Key analogs include:

2-Methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
  • Substituents : Methoxy at position 2, fused cycloocta ring at positions 5–10, and 4-(2-methoxyphenyl).
  • Structural Insights: Single-crystal X-ray diffraction reveals weak intermolecular C–H···Cg1 interactions, forming linear chains along the b-axis. Bond lengths (e.g., C–N in the cyano group: ~1.15 Å) align with typical pyridine-3-carbonitriles .
  • Crystallography: Monoclinic system (space group P2₁/n), with unit cell parameters a = 11.165 Å, b = 11.421 Å, c = 14.854 Å, and β = 111.76° .
2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile
  • Substituents: Amino at position 2, 4-methoxyphenyl at position 4, and 4-methylthiophenyl at position 5.
  • Applications : Acts as a bimolecular photoinitiator for vat photopolymers, with absorption maxima in the UV range .
Schiff Base Derivatives of 2-((Hydrazinocarbonyl)methoxy)-4-phenyl-6-(2-thienyl)pyridine-3-carbonitrile
  • Substituents: Hydrazinocarbonyl-methoxy at position 2, phenyl at position 4, and thienyl at position 6.
  • Bioactivity : Compounds 34a and 34c (with benzylidene and 4-methoxy-benzylidene groups) show moderate activity against E. coli planktonic and biofilm forms (inhibition ratios: 64.61–64.81%) .

Physicochemical and Crystallographic Properties

  • Cyano Group Linearity: The cyano group in pyridine-3-carbonitriles is consistently linear (bond angle ~180°), as observed in crystallographic studies .
  • Melting Points : Derivatives with fused rings (e.g., hexahydrocycloocta[b]pyridine) exhibit higher melting points due to rigid structures .

Biological Activity

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including structure-activity relationships (SAR), mechanisms of action, and specific case studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound’s molecular formula is C13H12N2OC_{13}H_{12}N_2O with a molecular weight of approximately 216.25 g/mol. Its structure features a pyridine ring substituted with a methoxy group and a carbonitrile functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives, including 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile, exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The anticancer potential of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile has been evaluated in several studies. In particular, its effects on triple-negative breast cancer (TNBC) cell lines have been investigated using assays that measure cell viability and proliferation.

In one study, related compounds demonstrated significant growth inhibition in TNBC cell lines MDA-MB-231 and MDA-MB-468, with IC50 values indicating effective concentrations below 100 µM . The compound's mechanism appears to involve the induction of cell cycle arrest and apoptosis in cancer cells.

Cell LineIC50 (µM)
MDA-MB-231<50
MDA-MB-468<70
MCF-12A (non-tumorigenic)>100

The biological activity of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in tumor proliferation and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR) and non-receptor tyrosine kinases like Src .

Case Studies

  • Anticancer Efficacy : A study evaluating a series of pyridine derivatives highlighted that one specific compound exhibited a GI50 concentration of 13 μM in MDA-MB-231 cells, significantly reducing cell viability and altering the cell cycle profile by increasing the G0/G1 phase population .
  • In Vivo Studies : In chick chorioallantoic membrane models, compounds similar to 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile demonstrated reduced tumor size when administered, further supporting their potential as therapeutic agents against cancer .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring significantly influence the compound's biological activity. Substituents at specific positions can enhance or diminish activity against microbial and cancerous cells. For instance, introducing electron-donating groups tends to improve potency against cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 2-[(2-methylphenyl)methoxy]pyridine-3-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-methylbenzyl bromide with 3-cyano-2-hydroxypyridine under basic conditions (e.g., KOH/EtOH). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of bromide to pyridine derivative) and reaction time (12–24 hours at 80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted starting materials . Parallel monitoring with TLC or HPLC ensures reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) confirm substituent positions. For example, the methylphenylmethoxy group shows aromatic protons at δ 6.8–7.4 ppm and a methoxy singlet at δ 3.8–4.0 ppm.
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry and intermolecular interactions (e.g., C–H···π bonding). Refinement using SHELXL software (via Olex2 interface) refines anisotropic displacement parameters and validates bond lengths/angles .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methylphenylmethoxy group influence reactivity in cross-coupling or substitution reactions?

  • Methodological Answer : The methylphenylmethoxy group acts as an electron-donating substituent, stabilizing intermediates in nucleophilic aromatic substitution. Steric hindrance from the ortho-methyl group may reduce reactivity at the pyridine 3-position. Computational studies (DFT with B3LYP/6-31G**) predict partial charge distribution: the cyano group at C3 is electron-withdrawing (−0.35 e), while the methoxy oxygen contributes +0.18 e. Experimental validation via Hammett plots can quantify substituent effects .

Q. What strategies resolve contradictions in reported crystallographic data (e.g., unit cell parameters or hydrogen-bonding motifs)?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., β angles varying by >1°) may arise from temperature fluctuations during data collection or twinning. Use high-resolution data (≤0.8 Å) and twin refinement in SHELXL. For hydrogen-bonding conflicts, compare Hirshfeld surfaces (CrystalExplorer) to identify dominant interactions (e.g., C–H···N vs. C–H···O). Cross-validate with IR spectroscopy for O–H or N–H stretches .

Q. How can computational modeling predict this compound’s potential as a ligand in biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) screens against protein databases (PDB). Parameterize the cyano group as a hydrogen-bond acceptor and the methoxy as a hydrophobic moiety. MD simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Compare with analogs like 2-methoxy-6-methylpyridine derivatives to validate pharmacophore models .

Q. What experimental designs mitigate challenges in analyzing regioselectivity during functionalization of the pyridine ring?

  • Methodological Answer : Use directed ortho-metalation (DoM) with LDA/TMEDA to introduce substituents at C4 or C5. Protect the cyano group with a trimethylsilyl moiety to prevent side reactions. Monitor regioselectivity via LC-MS and isolate intermediates for X-ray validation. Competitive experiments with deuterated analogs (e.g., C2^2H3_3-methoxy) can track kinetic isotope effects .

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